molecular formula C16H18F3N3O2S B2871299 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396862-47-7

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2871299
CAS No.: 1396862-47-7
M. Wt: 373.39
InChI Key: BZPCZYGEXVUMOT-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide ( 1396862-47-7) is a chemical compound supplied for research and development purposes. It features a molecular formula of C 16 H 18 F 3 N 3 O 2 S and a molecular weight of 373.39 g/mol . The compound's structure incorporates a pyrimidine ring, a common heterocycle in medicinal chemistry, and a trifluoromethyl group, a moiety known to enhance the pharmacokinetic properties of molecules . While the specific biological targets and detailed mechanism of action for this compound require further research, its structural features are of significant interest. The pyrimidine scaffold is widely found in molecules designed as kinase inhibitors , and compounds with similar trifluoromethylpyrimidine components have been investigated as agonists for receptors like TGR5, which is a target in metabolic disease research . Furthermore, methanesulfonamide-substituted heterocycles have been explored in the development of novel HMG-CoA reductase inhibitors . This combination of features makes this compound a valuable building block or candidate for hit-to-lead optimization in various drug discovery programs, particularly in oncology, metabolic diseases, and enzymology. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-11-4-3-5-13(8-11)10-25(23,24)20-7-6-15-21-12(2)9-14(22-15)16(17,18)19/h3-5,8-9,20H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCZYGEXVUMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects in various biological systems, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's chemical formula is C19H21F3N4O3SC_{19}H_{21}F_{3}N_{4}O_{3}S with a molecular weight of approximately 442.5 g/mol. The structure includes a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Ring : This is achieved by reacting 4-methyl-6-trifluoromethylpyrimidine with an ethylating agent.
  • Coupling Reaction : The intermediate is coupled with m-tolylmethanesulfonamide using coupling reagents like DCC (dicyclohexylcarbodiimide) under controlled conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of trifluoromethyl pyrimidines demonstrated potent activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells. The most effective derivatives had a minimum inhibitory concentration (MIC) as low as 4.9 μM against M. tuberculosis .

CompoundMIC (μM)Cytotoxicity (IC50 μM)
Compound A4.9>100
Compound B1075

Anticancer Activity

The compound has shown promising anticancer activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. In vitro studies reported that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Cell LineIC50 (μg/mL)Control (Doxorubicin IC50)
PC350.5
K56270.3
HeLa60.4
A54980.6

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The mechanism involves inhibition of the NF-kB pathway, which plays a crucial role in inflammation and immune responses .

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the compound's effects on HepG2 cell lines, revealing significant cytotoxicity at higher concentrations but promising selectivity at lower doses.
  • Animal Models : In vivo studies demonstrated that the compound could reduce tumor size in xenograft models, suggesting its potential for further development as an anticancer agent.
  • Mechanistic Studies : Molecular docking simulations indicated that the compound interacts effectively with target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Structural Features Therapeutic Area (if known) CAS Number
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide Not provided Not provided Pyrimidine (CF₃, CH₃), ethyl linker, m-tolyl sulfonamide Unknown (inferred: enzyme targets) Not available
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 1,8-Naphthyridine core, difluorophenyl, piperidinyl, trifluoromethyl biphenyl Atherosclerosis 412950-27-7
N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide C₂₄H₂₈N₆O₃S 480.19 Pyrimidine-indole hybrid, dimethylaminoethyl, sulfonamide Unknown (structural analog) 1308672-74-3

Key Observations :

  • Pyrimidine vs. Naphthyridine Cores : The target compound and the third analog (CAS 1308672-74-3) utilize pyrimidine rings, whereas Goxalapladib employs a 1,8-naphthyridine core, which may influence binding specificity due to differences in ring size and electron distribution .
  • Fluorine Substituents : Both the target compound and Goxalapladib incorporate trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism. The difluorophenyl group in Goxalapladib further optimizes pharmacokinetic properties .
  • Sulfonamide Linkers: The target compound and CAS 1308672-74-3 feature methanesulfonamide groups, which are known to interact with hydrogen-bond acceptors in enzyme active sites.

Pharmacological Activity

  • Goxalapladib : Developed by GlaxoSmithKline for atherosclerosis, it inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in vascular inflammation. Its naphthyridine core and trifluoromethyl biphenyl group contribute to high target affinity .
  • Target Compound : The m-tolyl sulfonamide and trifluoromethylpyrimidine motifs are common in kinase inhibitors (e.g., JAK/STAT pathway). However, without direct data, this remains speculative.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound and Goxalapladib increases logP values, enhancing membrane permeability.
  • Solubility : Sulfonamide groups (target compound and CAS 1308672-74-3) improve aqueous solubility compared to Goxalapladib’s naphthyridine-acetamide system.
  • Metabolic Stability : Fluorine atoms in all three compounds reduce cytochrome P450-mediated metabolism, extending half-lives.

Research Findings and Gaps

  • CAS 1308672-74-3: No pharmacological data are provided; its structure aligns with exploratory kinase inhibitors in early-stage research .
  • Target Compound : Absence of direct studies limits mechanistic insights. Computational modeling or crystallography (e.g., using SHELX programs ) could elucidate binding modes.

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